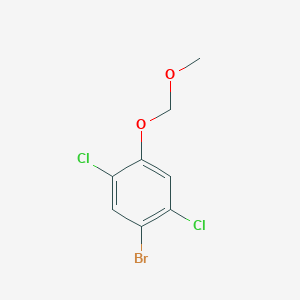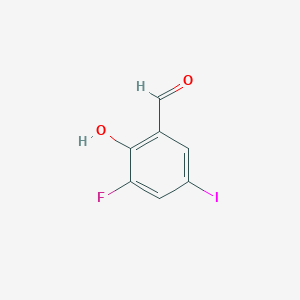![molecular formula C14H21BO3S B8249818 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- CAS No. 1800575-36-3](/img/structure/B8249818.png)
1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Vue d'ensemble
Description
The compound “1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-” is a type of boronic acid derivative. It is also known as Methoxyboronic acid pinacol ester . The empirical formula of this compound is C7H15BO3 . It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOB1OC(C)(C)C(C)(C)O1 . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software. Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.00 . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Mercapto- and Piperazino- Derivatives
- Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases including thrombin, exploring their potential in solid state and solution states, with a focus on S–B and N–B coordination (Spencer et al., 2002).
Polymer Synthesis and Application in H2O2 Detection
- Yokozawa et al. (2011) researched the Suzuki-Miyaura coupling polymerization of a dioxaborolane derivative for the synthesis of poly(3-hexylthiophene) with potential applications in material science, especially in liquid crystal displays and other electronic devices (Yokozawa et al., 2011).
Crystal Structure and DFT Study of Boric Acid Ester Intermediates
- Huang et al. (2021) investigated the crystal structure and conducted a density functional theory (DFT) study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, providing insights into their molecular structures and potential applications in material science (Huang et al., 2021).
Synthesis and Molecular Structure Analysis
- Coombs et al. (2006) synthesized and analyzed the molecular structure of a specific dioxaborolane compound, contributing to the understanding of its potential applications in chemical synthesis and material science (Coombs et al., 2006).
Optical Properties and Application for Cellular Detection
- Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative of dioxaborolane, demonstrating its application in detecting H2O2 in living cells due to its unique fluorescent properties, indicating potential use in biomedical research and diagnostics (Nie et al., 2020).
Boron-Containing Stilbene Synthesis for Therapeutic Applications
- Das et al. (2015) synthesized novel dioxaborolane derivatives and explored their potential as lipogenic inhibitors, indicating possible therapeutic applications in treating neurodegenerative diseases (Das et al., 2015).
Enhanced Fluorescence in Nanoparticles
- Fischer et al. (2013) utilized dioxaborolane in the synthesis of polyfluorenes for the creation of nanoparticles exhibiting bright fluorescence, suggesting applications in imaging and sensor technologies (Fischer et al., 2013).
Rhodium-Catalyzed Arylation in Organic Chemistry
- Martínez et al. (2015) conducted DFT calculations on the reaction mechanism of rhodium-catalyzed hydroarylation involving dioxaborolane, contributing to the understanding of its role in organic synthesis (Martínez et al., 2015).
Electrochemical Properties in Organoboron Compounds
- Tanigawa et al. (2016) examined the electrochemical properties of a dioxaborolane derivative, highlighting its lower oxidation potential and potential applications in electrochemistry (Tanigawa et al., 2016).
Development of Silicon-Based Drugs and Odorants
- Büttner et al. (2007) introduced a dioxaborolane derivative as a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its use in the synthesis of disila-bexarotene (Büttner et al., 2007).
Safety and Hazards
This compound is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Orientations Futures
The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This suggests that it could have potential applications in the development of new materials with unique optical and electrochemical properties.
Propriétés
IUPAC Name |
2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-8-12(19-6)11(9-10)16-5/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFNHHYMRUDIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141736 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1800575-36-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800575-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S)-5-[[[(3S)-3-amino-3-carboxypropyl]-methylsulfonio]methyl]-2-(6-aminopurin-9-yl)-4-(4-methylphenyl)sulfonyloxyoxolan-3-olate](/img/structure/B8249738.png)
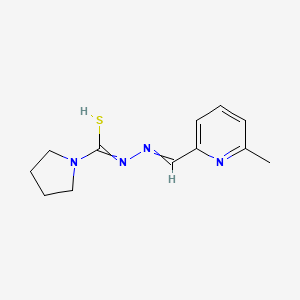
![4-[[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine](/img/structure/B8249770.png)

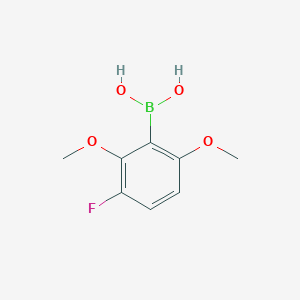
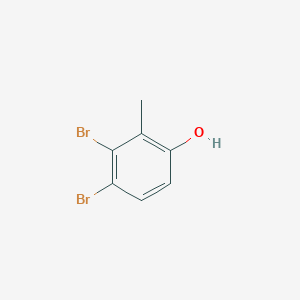
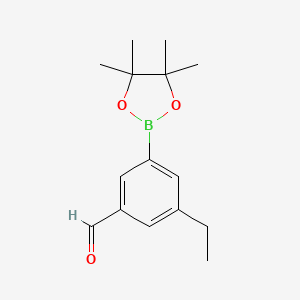
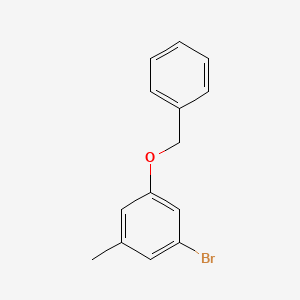
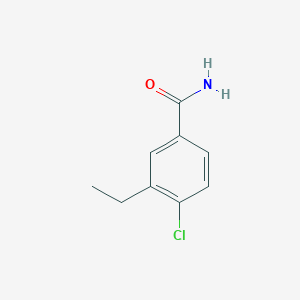
![[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B8249799.png)

